molecular formula C12H15ClF3N B15322649 2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

Cat. No.: B15322649
M. Wt: 265.70 g/mol
InChI Key: UJMNZYMLYVWBBH-UHFFFAOYSA-N
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Description

2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The trifluoromethyl and phenyl groups are introduced through substitution reactions. Common reagents for these steps include trifluoromethylating agents and phenyl halides.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The trifluoromethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halides and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The trifluoromethyl group is known to enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-(trifluoromethyl)phenyl]acetate: This compound shares the trifluoromethyl and phenyl groups but differs in its core structure.

    2-Methoxy-3-(trifluoromethyl)phenol: Another compound with a trifluoromethyl group, but with different functional groups and properties.

Uniqueness

2-Methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring with trifluoromethyl and phenyl substituents. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H15ClF3N

Molecular Weight

265.70 g/mol

IUPAC Name

2-methyl-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H14F3N.ClH/c1-8-11(5-6-16-8)9-3-2-4-10(7-9)12(13,14)15;/h2-4,7-8,11,16H,5-6H2,1H3;1H

InChI Key

UJMNZYMLYVWBBH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCN1)C2=CC(=CC=C2)C(F)(F)F.Cl

Origin of Product

United States

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